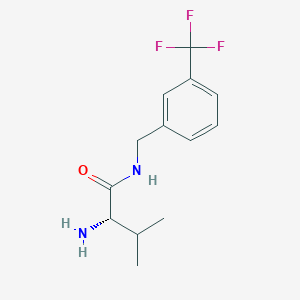
(2S)-oct-7-en-2-ol
Descripción general
Descripción
(2S)-oct-7-en-2-ol is an organic compound that belongs to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an octene chain, with a double bond located at the seventh carbon. This compound is chiral, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-oct-7-en-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of oct-7-en-2-one using chiral catalysts. This reaction typically employs hydrogen gas in the presence of a chiral catalyst, such as a chiral rhodium or ruthenium complex, under mild conditions to produce this compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic reduction of oct-7-en-2-one using alcohol dehydrogenases or ketoreductases can yield this compound with high selectivity and efficiency. These biocatalytic processes are environmentally friendly and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-oct-7-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form oct-7-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form (2S)-octan-2-ol using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Oct-7-en-2-one
Reduction: (2S)-octan-2-ol
Substitution: 2-chlorooct-7-ene, 2-bromooct-7-ene
Aplicaciones Científicas De Investigación
(2S)-oct-7-en-2-ol has various applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and stereoselectivity.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of bioactive compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-oct-7-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. The double bond can participate in addition reactions, leading to the formation of new chemical entities. The stereochemistry of this compound plays a crucial role in its biological activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-oct-7-en-2-ol: The enantiomer of (2S)-oct-7-en-2-ol, with opposite stereochemistry at the second carbon.
Oct-7-en-2-one: The oxidized form of this compound, lacking the hydroxyl group.
(2S)-octan-2-ol: The reduced form of this compound, with a saturated carbon chain.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a probe for studying stereoselective reactions. The presence of both a hydroxyl group and a double bond allows for diverse chemical transformations, making it a versatile compound in various applications.
Propiedades
IUPAC Name |
(2S)-oct-7-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3,8-9H,1,4-7H2,2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHUHVOEMVTVRS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



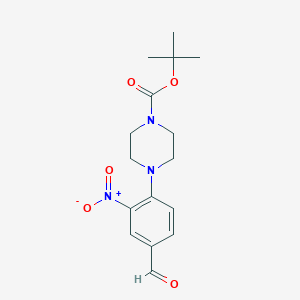
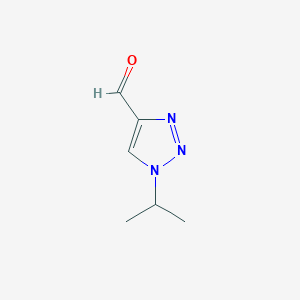
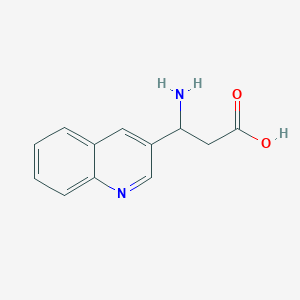
![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol](/img/structure/B3230083.png)
![Tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-YL)ethyl]carbamate](/img/structure/B3230092.png)
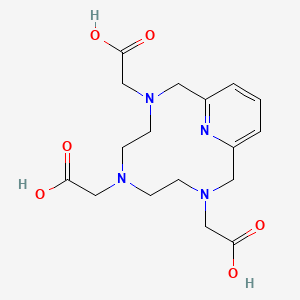
![N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B3230102.png)

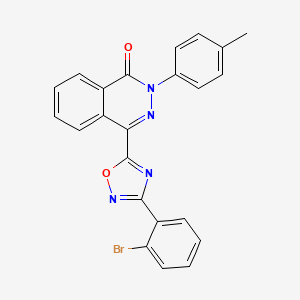
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B3230122.png)


